molecular formula C15H18FN3O4S B2412619 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-15-0

3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2412619
CAS RN: 941928-15-0
M. Wt: 355.38
InChI Key: MJUAAHJNUDIFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom), and a fluorophenyl group (a phenyl group with a fluorine substitution) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spirocyclic structure. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and fluorophenyl groups, which are electron-withdrawing and could therefore make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione,” focusing on six unique applications:

Anticonvulsant Agents

Application: This compound has shown potential as an anticonvulsant agent. Research indicates that derivatives of similar spiro compounds exhibit significant anticonvulsant activity, making them promising candidates for treating epilepsy and other seizure disorders . The structure-activity relationship studies suggest that modifications to the sulfonyl and triazaspiro moieties can enhance their efficacy and reduce neurotoxicity.

Insecticide Development

Application: The structural framework of this compound is similar to that of spirotetramat, a well-known insecticide. Spiro compounds are valued in agricultural chemistry for their ability to disrupt pest development and reproduction . This specific compound could be explored for its potential to act as a novel insecticide with improved efficacy and environmental safety.

Antibacterial Agents

Application: Spiro compounds have been investigated for their antibacterial properties. The unique structure of 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be optimized to target bacterial enzymes or cell walls, providing a new avenue for developing antibiotics, especially against resistant strains .

Anticancer Research

Application: The compound’s structural features make it a candidate for anticancer research. Spiro compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. This compound could be further modified to enhance its selectivity and potency against various cancer cell lines .

Neuroprotective Agents

Application: Given its potential anticonvulsant properties, this compound might also exhibit neuroprotective effects. Research into similar compounds has shown promise in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Agents

Application: The sulfonyl group in this compound suggests potential anti-inflammatory activity. Spiro compounds with sulfonyl groups have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory conditions .

properties

IUPAC Name

3-ethyl-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUAAHJNUDIFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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